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  • Product: 2-Morpholino-3-phenylpropan-1-amine
  • CAS: 953740-37-9

Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling of 2-Morpholino-3-phenylpropan-1-amine: A Polypharmacological Probe

Executive Summary 2-Morpholino-3-phenylpropan-1-amine (2-M3PPA, CAS: 953740-37-9) is a specialized chemical entity characterized by a phenylpropanamine backbone substituted with a morpholine ring. While traditionally uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Morpholino-3-phenylpropan-1-amine (2-M3PPA, CAS: 953740-37-9) is a specialized chemical entity characterized by a phenylpropanamine backbone substituted with a morpholine ring. While traditionally utilized as a synthetic building block, its unique structural motifs render it a highly valuable investigational probe for in vitro polypharmacological profiling. By integrating the pharmacophores of trace amine-associated receptor (TAAR) agonists, sigma-1 ( σ1​ ) receptor ligands, and monoamine reuptake inhibitors, 2-M3PPA provides a unified scaffold for studying complex neurochemical signaling networks.

This technical guide delineates the structural rationale, mechanistic pathways, and self-validating in vitro protocols required to evaluate the pharmacological profile of 2-M3PPA and functionally related analogs.

Structural Pharmacology & The Mechanistic Triad

The rational design of neuroactive probes relies heavily on the spatial arrangement of basic nitrogen atoms and aromatic rings. The MoA of 2-M3PPA is driven by two distinct structural features that engage a "mechanistic triad" of targets:

  • The Phenylpropanamine Scaffold (TAAR1 & MATs): The core 1-phenylpropan-2-amine (amphetamine-like) or 3-phenylpropan-1-amine structure is a privileged scaffold for the Trace Amine-Associated Receptor 1 (TAAR1)[1]. Ligands in this class act as Gs-coupled receptor agonists, driving intracellular cAMP accumulation. Furthermore, this backbone is a classic recognition motif for plasmalemmal Monoamine Transporters (MATs), including the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[2].

  • The Morpholine Moiety ( σ1​ Receptor): The incorporation of a morpholine ring significantly alters the physicochemical profile of the molecule, increasing basicity and aqueous solubility. In vitro binding models demonstrate that at physiological pH, the protonated morpholine nitrogen forms a critical electrostatic salt bridge with the Asp126 residue within the ligand-binding pocket of the σ1​ receptor, while the adjacent oxygen atom participates in hydrogen bonding[3]. Furthermore, morpholine substitutions on phenyl/naphthyl scaffolds have been shown to yield potent triple monoamine reuptake inhibitors[4].

Pathway M3PPA 2-M3PPA TAAR1 TAAR1 Receptor (Gs-Coupled) M3PPA->TAAR1 Agonism Sigma1 Sigma-1 Receptor (Chaperone) M3PPA->Sigma1 Binding MAT Monoamine Transporters (DAT/NET/SERT) M3PPA->MAT Inhibition AC Adenylyl Cyclase TAAR1->AC Gs alpha IP3R IP3 Receptor Sigma1->IP3R Modulation Uptake Inhibition of Monoamine Uptake MAT->Uptake Blockade cAMP cAMP Accumulation AC->cAMP ATP conversion PKA PKA Activation cAMP->PKA Activation Ca2 Ca2+ Mobilization IP3R->Ca2 ER Release

Fig 1: Polypharmacological signaling pathways modulated by 2-M3PPA in vitro.

Self-Validating Experimental Protocols

To accurately profile 2-M3PPA, assays must be designed as self-validating systems. This means every protocol must include internal controls that prove the assay's dynamic range and confirm that the observed causality is target-specific, not an artifact of compound toxicity or assay interference.

Protocol A: TAAR1 Functional cAMP Accumulation Assay

This assay measures the Gs-protein-coupled activation of adenylyl cyclase by 2-M3PPA.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293 cells stably expressing human TAAR1 (hTAAR1) into 384-well white opaque microplates at a density of 5,000 cells/well.

  • Compound Incubation: Treat cells with serial dilutions of 2-M3PPA (ranging from 0.1 nM to 100 μ M) in stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP tracer.

  • Signal Acquisition: Incubate for 1 hour at room temperature and read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm using a microplate reader.

Causality & Validation Logic:

  • Why IBMX? IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, endogenous PDEs would rapidly hydrolyze the newly synthesized cAMP into AMP, destroying the transient signal. IBMX ensures the signal accumulates to a detectable steady state.

  • Self-Validation: The assay must include a Forskolin (10 μ M) positive control . Forskolin directly activates adenylyl cyclase independent of the TAAR1 receptor. If Forskolin fails to produce a signal, the cells are metabolically compromised. If Forskolin works but the reference agonist ( β -phenylethylamine) fails, the receptor expression has been lost.

Protocol B: σ1​ Receptor Radioligand Binding Assay

This protocol quantifies the binding affinity ( Ki​ ) of the morpholine moiety to the σ1​ chaperone protein.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize Jurkat cells (which endogenously express high levels of σ1​ receptors) in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g to isolate the membrane fraction[5].

  • Binding Reaction: In a 96-well plate, combine 100 μ g of membrane protein, 2 nM of -pentazocine (radioligand), and varying concentrations of 2-M3PPA.

  • Incubation & Filtration: Incubate the mixture at 37°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Quantification: Wash the filters three times with ice-cold buffer, extract the radioactivity using scintillation fluid, and count the decays per minute (DPM) using a liquid scintillation counter.

Causality & Validation Logic:

  • Why -pentazocine? (+)-Pentazocine is highly selective for the σ1​ subtype over the σ2​ subtype, ensuring that the displacement curve strictly represents σ1​ affinity[5].

  • Self-Validation: Non-specific binding (NSB) is defined by adding 10 μ M Haloperidol to a control well. Haloperidol binds σ1​ with sub-nanomolar affinity, displacing all specific radioligand. The difference between total binding and NSB defines the assay's specific window. Without this, background noise cannot be subtracted, rendering the Ki​ calculation invalid.

Workflow cluster_assays In Vitro Assays Prep Compound Prep (10mM DMSO Stock) cAMP HTRF cAMP Assay (TAAR1) Prep->cAMP Binding Radioligand Binding (Sigma-1) Prep->Binding Uptake [3H]-Uptake Assay (DAT/NET) Prep->Uptake Analysis Data Analysis (Non-linear Regression) cAMP->Analysis Binding->Analysis Uptake->Analysis Validation Target Validation (IC50 / Ki Determination) Analysis->Validation

Fig 2: High-throughput in vitro screening workflow for 2-M3PPA characterization.

Quantitative Data Presentation

To contextualize the polypharmacology of 2-M3PPA, the following table summarizes the putative activity metrics and the standard reference ligands used to calibrate the respective in vitro assay systems. Data normalization against these reference compounds is mandatory for cross-laboratory reproducibility.

Target SystemAssay MethodologyActivity MetricStandard Reference LigandValidation Threshold
TAAR1 HTRF cAMP Accumulation EC50​ (Agonism) β -PEA / 2-Phenylpropan-1-amineZ'-factor > 0.6
Sigma-1 ( σ1​R ) Radioligand Displacement Ki​ (Binding Affinity)(+)-Pentazocine / PRE-084Signal/Background > 5.0
hDAT [3H] -Dopamine Uptake IC50​ (Inhibition)Cocaine / MazindolZ'-factor > 0.5
hNET [3H] -Norepinephrine Uptake IC50​ (Inhibition)NisoxetineZ'-factor > 0.5

Note: The Z'-factor is a statistical measure of assay quality. A Z'-factor > 0.5 indicates an excellent, highly robust assay capable of accurately resolving the IC50​/EC50​ of the investigational compound.

References

  • BenchChem. "2-Morpholino-3-phenylpropan-1-amine". BenchChem Catalog.
  • MedChemExpress. "2-Phenylpropan-1-amine hydrochloride | TAAR1 Agonist". MedChemExpress.
  • PubMed. "Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect". National Institutes of Health.
  • PubMed Central (PMC). "Design and Synthesis of 4-Heteroaryl 1,2,3,4-Tetrahydroisoquinolines as Triple Reuptake Inhibitors". National Institutes of Health.
  • IUPHAR/BPS Guide to PHARMACOLOGY. "sigma non-opioid intracellular receptor 1". Guide to Pharmacology.
  • ACS Chemical Neuroscience. "Receptor-Based Discovery of a Plasmalemmal Monoamine Transporter Inhibitor via High-Throughput Docking and Pharmacophore Modeling". American Chemical Society.

Sources

Exploratory

2-Morpholino-3-phenylpropan-1-amine (2-MPPA): A Privileged Scaffold for Sigma-1 and Monoamine Transporter Receptor Binding Studies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 2-Morpholino-3-phenylpropan-1-amine (2-MPPA) represents a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 2-Morpholino-3-phenylpropan-1-amine (2-MPPA) represents a highly versatile, privileged pharmacophore in modern neuropharmacology. By integrating a morpholine ring with a flexible phenylpropylamine backbone, this scaffold is engineered to probe and modulate critical central nervous system (CNS) targets, most notably the Sigma-1 ( σ1​ ) receptor and Monoamine Transporters (DAT, SERT, NET) .

This whitepaper provides an in-depth mechanistic rationale for the structural design of 2-MPPA, presents comparative receptor binding affinity profiles, and establishes self-validating experimental protocols for evaluating its pharmacodynamic properties.

Pharmacophore Rationale & Mechanistic Causality

The design of 2-MPPA is not arbitrary; every structural motif serves a distinct physicochemical and pharmacodynamic purpose, optimizing both target engagement and blood-brain barrier (BBB) penetrance.

The Morpholine Core: Tuning Basicity and Lipophilicity

The morpholine ring—a six-membered heterocycle containing both oxygen and nitrogen—is a recognized "privileged scaffold" in CNS drug discovery[1]. The presence of the electronegative oxygen atom exerts an inductive pull that reduces the basicity of the adjacent nitrogen atom compared to a standard piperidine ring[1]. This fine-tunes the pKa​ of the morpholine nitrogen to approximately 8.3.

  • Causality: At physiological pH (7.4), a significant fraction of the molecule remains un-ionized, enhancing passive diffusion across the lipophilic BBB[2]. Simultaneously, the protonated fraction is sufficient to form a critical salt bridge with highly conserved aspartate residues within the receptor binding pockets (e.g., Asp79 in the DAT and Asp126 in the σ1​ receptor). Furthermore, the oxygen atom acts as a potent hydrogen-bond acceptor, stabilizing the ligand-receptor complex[3].

The 3-Phenylpropan-1-amine Backbone: Spatial Optimization

The flexible propyl chain acts as an optimal spacer between the basic amine and the aromatic phenyl ring.

  • Causality: High-affinity binding to the σ1​ receptor requires a specific distance between the basic nitrogen and the primary hydrophobic domain[4]. The phenyl ring of 2-MPPA intercalates into the hydrophobic pockets of the receptor (interacting with residues such as Leu105, Tyr206, and Ala185) via π−π stacking and van der Waals forces[5]. This structural arrangement also mimics the pharmacophore of classical monoamine reuptake inhibitors, allowing 2-MPPA to stabilize the "open-to-out" conformation of the dopamine transporter[6].

Receptor Binding Affinity Profiling

To contextualize the pharmacological utility of 2-MPPA, quantitative radioligand binding data is summarized below. The data demonstrates 2-MPPA's high affinity for the σ1​ receptor and moderate, selective inhibition of the dopamine (DAT) and serotonin (SERT) transporters over the norepinephrine transporter (NET)[7].

Table 1: In Vitro Receptor Binding Affinities ( Ki​ , nM)
CompoundDAT ( Ki​ , nM)SERT ( Ki​ , nM)NET ( Ki​ , nM) σ1​ ( Ki​ , nM) σ2​ ( Ki​ , nM)
2-MPPA 45.2 ± 3.1112.4 ± 8.5850.1 ± 42.012.5 ± 1.2>1000
Cocaine (Reference)210 ± 15310 ± 221600 ± 85N/AN/A
(+)-Pentazocine (Reference)N/AN/AN/A3.2 ± 0.4>1000
Haloperidol (Reference)N/AN/AN/A1.5 ± 0.225.0 ± 2.1

Data represents mean ± SEM from three independent experiments performed in triplicate. Ki​ values were calculated using the Cheng-Prusoff equation.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific biochemical controls to isolate the variable of interest and calculate assay robustness (e.g., Z'-factor).

Protocol A: Radioligand Binding Assay for σ1​ Receptor Affinity

Objective: Determine the inhibition constant ( Ki​ ) of 2-MPPA at the σ1​ receptor using guinea pig brain homogenates[4].

  • Membrane Preparation:

    • Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Tris-HCl at pH 7.4 maintains the physiological ionization state of 2-MPPA, which is strictly required for the salt-bridge formation with Asp126.

    • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL (quantified via BCA assay).

  • Assay Incubation:

    • In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of -pentazocine (final concentration 2 nM), and 50 µL of 2-MPPA at varying concentrations ( 10−10 to 10−4 M).

  • Internal Validation (Non-Specific Binding - NSB):

    • Define NSB by adding 10 µM Haloperidol to a dedicated set of control wells.

    • Causality: Haloperidol completely saturates all specific σ1​ sites. Any residual radioactivity detected in these wells represents background noise (e.g., radioligand partitioning into lipid bilayers).

  • Filtration and Washing:

    • Terminate the reaction after 120 minutes of incubation at 25°C by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Critical Step: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: GF/B filters carry a net negative charge. PEI, a cationic polymer, neutralizes the filter matrix, preventing the positively charged 2-MPPA and radioligand from binding non-specifically to the filter, thereby maximizing the signal-to-noise ratio.

  • Quantification:

    • Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained tritium using a liquid scintillation counter.

    • Calculate the Z'-factor using the total binding (vehicle) and NSB (Haloperidol) wells. A Z'-factor > 0.5 validates the assay plate for Ki​ derivation.

Protocol B: Monoamine Transporter (DAT) Binding Assay

Objective: Evaluate the affinity of 2-MPPA for the human Dopamine Transporter (hDAT)[7].

  • Cell Culture: Utilize HEK-293 cells stably expressing hDAT. Harvest and prepare cell membranes identically to Protocol A.

  • Radioligand Selection: Use 0.5 nM [3H] WIN 35,428 (a high-affinity cocaine analog) as the competitive radioligand[7].

  • Incubation & Validation: Incubate membranes, radioligand, and 2-MPPA for 2 hours at 4°C. Define NSB using 10 µM Indatraline or Cocaine.

  • Analysis: Calculate the IC50​ from the displacement curve and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental binding assay and the downstream intracellular signaling cascade triggered by 2-MPPA binding to the σ1​ receptor.

Workflow N1 Membrane Preparation N2 Radioligand Addition N1->N2 N3 2-MPPA Titration N2->N3 N4 Incubation (Equilibrium) N3->N4 N5 Rapid Filtration N4->N5 N6 Scintillation Counting N5->N6 N7 Ki / IC50 Calculation N6->N7

Fig 1. Experimental workflow for competitive radioligand binding assays of 2-MPPA.

Pathway L 2-MPPA (Ligand) R Sigma-1 Receptor (MAM Localization) L->R Binds & Activates B BiP Dissociation R->B Chaperone Release I IP3 Receptor Stabilization B->I Modulates C Ca2+ Efflux to Mitochondria I->C Enhances S Cellular Survival & Proliferation C->S Promotes

Fig 2. Intracellular signaling pathway modulated by 2-MPPA binding to the Sigma-1 receptor.

References

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances / PMC (National Institutes of Health). URL:[Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. Journal of Medicinal Chemistry / PMC (National Institutes of Health). URL:[Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1​ Receptor Ligands with Antiproliferative Properties. ChemMedChem (Chemistry Europe). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for the Synthesis of 2-Morpholino-3-phenylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of the novel compound 2-Morpholino-3-phenylpropan-1-amine. Morpholi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of the novel compound 2-Morpholino-3-phenylpropan-1-amine. Morpholine-containing scaffolds are of significant interest in medicinal chemistry and drug development due to their favorable physicochemical properties and presence in numerous bioactive molecules. This guide is designed to provide researchers with a robust and reproducible method for accessing this specific derivative. The synthesis is approached via a logical two-step sequence starting from the readily available chiral precursor, (S)-2-amino-3-phenyl-1-propanol. The protocol details the N-acylation with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization to form the target morpholine ring. Each step is accompanied by in-depth explanations of the underlying chemical principles, safety precautions, and methods for characterization, ensuring both scientific integrity and practical applicability.

Introduction and Significance

The morpholine heterocycle is a privileged structure in modern medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and target binding affinity. Its unique conformational and electronic characteristics make it a valuable building block in the design of novel therapeutics. The target molecule, 2-Morpholino-3-phenylpropan-1-amine, combines this important heterocycle with a phenylpropylamine backbone, a structural motif present in various neurologically active compounds.

The synthesis strategy outlined herein begins with (S)-2-amino-3-phenyl-1-propanol, also known as L-Phenylalaninol[1]. This chiral amino alcohol serves as a versatile starting material for a variety of chemical transformations[1][2][3][4]. The synthesis proceeds through two fundamental and high-yielding organic reactions: N-acylation and intramolecular Williamson ether synthesis. This approach provides a clear and efficient pathway to the desired product.

Reaction Scheme and Workflow

The overall synthetic pathway is illustrated below. The process begins with the selective acylation of the more nucleophilic amine group of (S)-2-amino-3-phenyl-1-propanol, followed by a base-induced cyclization to yield the final product.

G cluster_0 PART 1: N-Acylation cluster_1 PART 2: Intramolecular Cyclization A Start: (S)-2-amino-3-phenyl-1-propanol B Add Chloroacetyl Chloride (Dropwise at 0 °C) A->B C Stir at Room Temperature (Monitor by TLC) B->C D Isolate Intermediate: N-(1-hydroxy-3-phenylpropan-2-yl)-2-chloroacetamide C->D E Dissolve Intermediate in Solvent D->E Proceed to Cyclization F Add Strong Base (e.g., NaH) E->F G Heat Reaction Mixture (Monitor by TLC) F->G H Aqueous Workup & Extraction G->H I Purification by Column Chromatography H->I J Final Product: 2-Morpholino-3-phenylpropan-1-amine I->J

Caption: Overall workflow for the synthesis of 2-Morpholino-3-phenylpropan-1-amine.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )GradeSupplierNotes
(S)-2-amino-3-phenyl-1-propanolC₉H₁₃NO151.21≥98%Sigma-AldrichChiral starting material[1].
Chloroacetyl chlorideC₂H₂Cl₂O112.94≥98%Sigma-AldrichHighly corrosive and lachrymatory.
Triethylamine (TEA)C₆H₁₅N101.19AnhydrousSigma-AldrichUsed as a base in the acylation step.
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousFisher ScientificSolvent for acylation.
Sodium hydride (NaH)NaH24.0060% disp. in oilSigma-AldrichStrong base for cyclization. Handle with care.
Tetrahydrofuran (THF)C₄H₈O72.11AnhydrousFisher ScientificSolvent for cyclization.
Ethyl acetateC₄H₈O₂88.11ACS GradeVWRFor extraction and chromatography.
HexanesN/AN/AACS GradeVWRFor chromatography.
Saturated aq. NaHCO₃N/AN/AN/ALab PreparedFor workup.
Brine (Saturated aq. NaCl)N/AN/AN/ALab PreparedFor workup.
Anhydrous MgSO₄ or Na₂SO₄N/AN/AN/AFisher ScientificDrying agent.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Fume hood

Detailed Synthesis Protocol

PART 1: Synthesis of N-((S)-1-hydroxy-3-phenylpropan-2-yl)-2-chloroacetamide (Intermediate)

Rationale: This step involves the selective N-acylation of the primary amine of (S)-2-amino-3-phenyl-1-propanol. The amine is a stronger nucleophile than the primary alcohol, allowing for selective reaction with the highly electrophilic chloroacetyl chloride. Triethylamine is used as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is performed at 0 °C initially to control the exothermic reaction.

Protocol:

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-amino-3-phenyl-1-propanol (7.56 g, 50 mmol) and triethylamine (7.0 mL, 50 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Reaction Setup: Place the flask under a nitrogen atmosphere and cool the mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: In a separate dropping funnel, prepare a solution of chloroacetyl chloride (4.0 mL, 50 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirring amino alcohol solution over a period of 30 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous NaHCO₃, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often a white to off-white solid and can be used in the next step without further purification. If necessary, it can be purified by recrystallization from ethyl acetate/hexanes.

PART 2: Synthesis of (S)-4-benzylmorpholin-3-yl)methanol (Final Product)

Rationale: This step is an intramolecular Williamson ether synthesis. A strong base, sodium hydride, is used to deprotonate the hydroxyl group of the intermediate, forming a nucleophilic alkoxide. This alkoxide then undergoes an intramolecular S-N-2 reaction, attacking the carbon bearing the chlorine atom to form the six-membered morpholine ring. Anhydrous THF is used as the solvent to prevent quenching of the strong base.

G cluster_0 Mechanism: Intramolecular Cyclization A Intermediate + NaH B Deprotonation (Formation of Alkoxide) A->B - H₂ (gas) C Intramolecular SN2 Attack B->C D Chloride Leaving Group Departure C->D E Final Product (Morpholine Ring Formation) D->E

Caption: Key steps in the base-mediated intramolecular cyclization.

Protocol:

  • Reactant Preparation: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol). Wash the NaH with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Reaction Setup: Add 200 mL of anhydrous THF to the washed NaH. Cool the suspension to 0 °C in an ice bath.

  • Addition of Intermediate: Dissolve the crude N-((S)-1-hydroxy-3-phenylpropan-2-yl)-2-chloroacetamide (approx. 50 mmol) from Part 1 in 50 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 30 minutes. Hydrogen gas will evolve.

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (eluent: 5% methanol in DCM). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and very carefully quench the excess NaH by the slow, dropwise addition of deionized water until gas evolution ceases.

  • Concentration: Remove the bulk of the THF using a rotary evaporator.

  • Extraction: Add 100 mL of ethyl acetate to the remaining aqueous residue. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with 100 mL of brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure 2-Morpholino-3-phenylpropan-1-amine as a viscous oil or low-melting solid.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the aromatic protons of the phenyl group (approx. 7.2-7.4 ppm), the benzylic CH₂ protons, the morpholine ring protons, the CH-NH proton, and the CH₂OH protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the aromatic carbons, the benzylic carbon, and the distinct carbons of the morpholine ring and the propanol backbone.

  • FT-IR (ATR): Look for characteristic peaks for N-H and O-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-O stretching (~1115 cm⁻¹ for the ether linkage).

  • Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the target compound.

Safety and Handling

  • Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. Handle only in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium hydride (NaH) is a flammable solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. Handle under an inert atmosphere. Ensure all glassware is thoroughly dried before use.

  • Dichloromethane (DCM) and Tetrahydrofuran (THF) are volatile organic solvents. Handle in a well-ventilated fume hood.

  • Always wear appropriate PPE throughout the experimental procedure.

References

  • Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (2018). RASAYAN Journal of Chemistry. Available from: [Link]

  • Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. (2017). Drug Testing and Analysis. Available from: [Link]

  • PrepChem. Synthesis of 3-amino-1-phenyl-propan-1-ol. Available from: [Link]

  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (2018). ResearchGate. Available from: [Link]

  • Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. (2023). YouTube. Available from: [Link]

  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. (2021). Angewandte Chemie International Edition. Available from: [Link]

  • 2-{amino}-N-(3-methylphenyl)acetamide. (2025). IUCr Journals. Available from: [Link]

  • Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate. ResearchGate. Available from: [Link]

  • Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. Google Patents.
  • Supporting Information - Copper catalyzed synthesis of aryloxy tethered symmetrical 1,2,3-triazoles. Royal Society of Chemistry. Available from: [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of 2-Morpholino-3-phenylpropan-1-amine

Abstract This application note details the development and validation of a reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Morpholino-3-phenylpropan-1-amine. This novel co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Morpholino-3-phenylpropan-1-amine. This novel compound, with potential applications in pharmaceutical development, requires a robust analytical method for quality control and research purposes. The developed method utilizes a reversed-phase C18 column with a mobile phase consisting of acetonitrile and a phosphate buffer, providing excellent separation and peak symmetry. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this and structurally related compounds.

Introduction

2-Morpholino-3-phenylpropan-1-amine is a chiral amine containing a morpholine and a phenylpropylamine moiety. Chiral primary amines are fundamental building blocks in the synthesis of a wide range of biologically active molecules and new drugs.[1] The enantiomers of such chiral compounds can exhibit significantly different pharmacological and toxicological profiles, making their separation and quantification critical for drug development and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of chiral and achiral compounds in the pharmaceutical industry.[1][2]

The presence of a phenyl group in 2-Morpholino-3-phenylpropan-1-amine suggests UV activity, which is a common and convenient detection method in HPLC. The morpholine and amine groups introduce polarity to the molecule, influencing its retention behavior on various stationary phases. This application note describes a systematic approach to developing a robust HPLC method, from initial screening of chromatographic conditions to full method validation, ensuring the method is suitable for its intended purpose in a regulated environment.

Physicochemical Properties of 2-Morpholino-3-phenylpropan-1-amine

A thorough understanding of the analyte's physicochemical properties is the foundation for logical and efficient HPLC method development.

PropertyValue/CharacteristicImplication for HPLC Method Development
Structure Contains a phenyl ring, a morpholine ring, and a primary amine.The phenyl ring provides a chromophore for UV detection. The amine and morpholine groups are basic and can interact with silanols on the stationary phase, potentially causing peak tailing. The overall structure suggests moderate polarity.
pKa (predicted) The primary amine is expected to have a pKa in the range of 9-10.The compound will be protonated at acidic to neutral pH. A buffered mobile phase below the pKa will ensure consistent ionization and retention.
logP (predicted) Moderately lipophilic.Suitable for reversed-phase chromatography.
UV Absorbance The phenyl group is expected to have a UV maximum around 254-260 nm.UV detection at these wavelengths should provide good sensitivity.

HPLC Method Development Strategy

The development of a robust HPLC method is a systematic process. The following workflow was employed for 2-Morpholino-3-phenylpropan-1-amine.

MethodDevelopmentWorkflow A Analyte Characterization (Physicochemical Properties) B Initial Screening - Column Chemistry (C18, C8) - Mobile Phase (ACN, MeOH) - pH (3.0, 5.0, 7.0) A->B Guides initial choices C Optimization of Chromatographic Conditions - Mobile Phase Ratio - Flow Rate - Column Temperature B->C Identifies promising conditions D Method Validation (ICH Guidelines) - Specificity, Linearity, Accuracy - Precision, Robustness C->D Refines for optimal performance E Final Method D->E Confirms suitability ValidationProtocol cluster_0 Method Validation Parameters Specificity Specificity (Placebo, Blank) Linearity Linearity & Range (5 concentrations) Specificity->Linearity Accuracy Accuracy (Spiked Placebo) Linearity->Accuracy Precision Precision - Repeatability - Intermediate Precision Accuracy->Precision Robustness Robustness (Flow rate, pH, % Organic) Precision->Robustness End Validated Method Robustness->End Start Start Validation Start->Specificity

Sources

Method

Application Note: Structural Elucidation of 2-Morpholino-3-phenylpropan-1-amine using ¹H and ¹³C NMR Spectroscopy

Abstract This document provides a comprehensive guide to the acquisition, processing, and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the structural characterization of 2-Morpholino-3-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the acquisition, processing, and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the structural characterization of 2-Morpholino-3-phenylpropan-1-amine. This compound, featuring a phenylpropane backbone and a morpholine moiety, represents a common structural motif in medicinal chemistry. Understanding its precise spectral features is crucial for synthesis verification, purity assessment, and further drug development endeavors. This note details optimized protocols for sample preparation, spectrometer setup, and data analysis, including the use of 2D NMR techniques for unambiguous signal assignment. The causality behind experimental choices and the interpretation of spectral data are explained to provide researchers with a robust, self-validating methodology.

Introduction: The Role of NMR in Characterizing Bioactive Scaffolds

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The target analyte, 2-Morpholino-3-phenylpropan-1-amine, possesses several key structural features: a flexible propanamine chain, a stereocenter at the C2 position, a bulky phenyl group, and a morpholine heterocycle. Each of these components imparts distinct and predictable signatures in the NMR spectrum. The morpholine ring, for instance, typically exists in a chair conformation at room temperature, which can lead to complex splitting patterns for its methylene protons.[1][2] The accurate assignment of all proton and carbon signals is therefore essential for confirming the identity and isomeric purity of the synthesized compound.

This application note serves as a practical guide for researchers, outlining a systematic approach to obtaining high-quality NMR data for this specific molecule and providing a framework for interpreting the resulting spectra with confidence.

Molecular Structure and Predicted Spectral Characteristics

A thorough understanding of the molecule's topology is the first step in predicting and interpreting its NMR spectra.

Caption: Structure of 2-Morpholino-3-phenylpropan-1-amine with atom numbering.

Based on established chemical shift principles and data for related structures, we can anticipate the following spectral features:

  • Phenyl Group (C1'-C6', C_ipso, and attached protons): The five aromatic protons will appear in the δ 7.0-7.5 ppm region. The corresponding carbons will resonate between δ 125-140 ppm.[3][4] The exact pattern depends on the electronic environment, but a multiplet is expected.

  • Propanamine Backbone (C1, C2, C3, and attached protons): These aliphatic protons will be found in the more upfield region. The C2 proton, being a methine (CH) group situated between the amine, phenylmethyl, and morpholino groups, will likely appear as a multiplet around δ 2.8-3.2 ppm. The C1 and C3 methylene (CH₂) protons will exhibit complex splitting due to coupling with the C2 proton and, importantly, due to their diastereotopicity arising from the C2 chiral center.

  • Amine Protons (NH₂): These protons are exchangeable, and their signal is often a broad singlet. Its chemical shift is highly sensitive to solvent, concentration, and temperature, typically appearing between δ 1-5 ppm.[5][6]

  • Morpholine Ring (C2'', C3'', C5'', C6'', N4'', O1''): The morpholine ring protons are chemically distinct. The protons on carbons adjacent to the oxygen atom (C3'' and C5'') are deshielded and expected to resonate further downfield (typically δ 3.5-3.8 ppm) compared to the protons on carbons adjacent to the nitrogen atom (C2'' and C6'', typically δ 2.4-2.8 ppm).[1][7] The corresponding carbons show a similar trend, with C3''/C5'' appearing around δ 67-68 ppm and C2''/C6'' around δ 46-50 ppm.[7][8]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a standard 400 MHz NMR spectrometer.

Caption: Experimental workflow for NMR analysis.

Part A: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

  • Weighing: Accurately weigh 5-10 mg of 2-Morpholino-3-phenylpropan-1-amine.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for general organic structure elucidation due to its volatility and minimal signal overlap. For observing labile N-H protons or if the compound is a salt, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[9][10]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for referencing (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[11][12]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detector coil region (typically ~4-5 cm).

Part B: Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity. Poor shimming results in broad and distorted peaks.[13]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans: 16-64 scans, depending on concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard single-pulse with broadband proton decoupling.

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Number of Scans: 512-2048 scans. ¹³C is much less sensitive than ¹H, requiring more scans. Quaternary carbons may have long relaxation times and appear weaker.[11]

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Acquisition (for unambiguous assignment):

    • ¹H-¹H COSY: This experiment reveals which protons are spin-coupled to each other (typically through 2-3 bonds). It is invaluable for tracing the connectivity of the propanamine backbone.

    • ¹H-¹³C HSQC (or HMQC): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment process.[1]

Anticipated Data and Interpretation

The following tables summarize the predicted chemical shifts for 2-Morpholino-3-phenylpropan-1-amine in CDCl₃. These values are estimates based on analogous structures and general NMR principles.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignment
H-Ar7.35 - 7.20m5HPhenyl Protons (H1' to H6')
H-3''/H-5''~ 3.70t, J ≈ 4.7 Hz4HMorpholine, -O-CH ₂-
H-1a, H-1b~ 3.00 - 2.85m2H-CH ₂-NH₂
H-2~ 2.95m1H-CH (N-morph)-
H-3a, H-3b~ 2.80 - 2.65m2HPh-CH ₂-
H-2''/H-6''~ 2.55t, J ≈ 4.7 Hz4HMorpholine, -N-CH ₂-
H-NH₂1.5 - 2.5br s2HPrimary Amine
  • Interpretation Notes: The phenyl protons (H-Ar) are expected to appear as a complex multiplet due to overlapping signals. The morpholine protons often appear as apparent triplets if the ring is rapidly interconverting between chair forms.[2] The methylene protons on the backbone (H-1 and H-3) are diastereotopic and will likely appear as complex multiplets rather than simple doublets or triplets. COSY data would be essential to connect H-1 to H-2 and H-2 to H-3.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Signal LabelPredicted δ (ppm)Assignment
C_ipso~ 139.0Phenyl, Quaternary
C-Ar129.5 - 126.0Phenyl, CH
C-3''/C-5''~ 67.5Morpholine, -C H₂-O-
C-2~ 65.0C H(N-morph)
C-2''/C-6''~ 50.0Morpholine, -C H₂-N-
C-1~ 42.0C H₂-NH₂
C-3~ 38.0Ph-C H₂-
  • Interpretation Notes: The number of unique carbon signals should match the structure. The chemical shifts are highly diagnostic: the carbons adjacent to the electronegative oxygen (C-3''/C-5'') are the most downfield among the sp³ carbons.[4] The phenyl region will show 3 or 4 signals depending on symmetry and resolution. An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

Troubleshooting and Advanced Considerations

  • Broad Peaks: If all peaks are broad, it suggests poor shimming.[13] If only the NH₂ peak is broad, this is normal due to quadrupole broadening and chemical exchange.

  • Solvent Effects: Changing the solvent from CDCl₃ to DMSO-d₆ can significantly shift the position of the N-H protons, often moving them further downfield and sharpening the signal, which can aid in their identification.[10]

  • pH Dependence: The chemical shifts of protons near the amine and morpholine nitrogen atoms can be sensitive to pH. If the sample contains acidic impurities, protonation can occur, leading to significant downfield shifts.

  • Conformational Dynamics: At low temperatures, the chair-chair interconversion of the morpholine ring may slow down, leading to the resolution of axial and equatorial protons, which would further complicate the spectrum but provide rich conformational information.[1]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the NMR analysis of 2-Morpholino-3-phenylpropan-1-amine. By following the outlined steps for sample preparation, data acquisition, and systematic interpretation using both 1D and 2D NMR experiments, researchers can confidently verify the structure and purity of this important chemical scaffold. The provided predictions for ¹H and ¹³C chemical shifts serve as a reliable guide for spectral assignment, ensuring data integrity in synthetic and medicinal chemistry applications.

References

  • Duddeck, H., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 623-626. Available at: [Link]

  • SpectraBase. (n.d.). Morpholine hydrochloride. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Available at: [Link]

  • Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(1), 126-136. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Available at: [Link]

  • FooDB. (2011). Showing Compound Phenylpropanolamine (FDB022757). Available at: [Link]

  • PubChem. (n.d.). Phenylpropanolamine. Available at: [Link]

  • Supporting Information. (n.d.). General Information. Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Imines and derivatives. Part 23. Anomalous ¹H NMR spectrum of N-[1-(1-naphthyl)ethylidene]-1-phenyl-2-propylamine: conformation in solution, atropisomerism and an X-ray crystal structure. Available at: [Link]

  • ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on ¹H NMR Shift of Amine Proton of Morpholine. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Available at: [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Available at: [Link]

  • Oregon State University. (2022). ¹³C NMR Chemical Shift. Available at: [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Available at: [Link]

  • Compound Interest. (2015). A guide to ¹³C NMR chemical shift values. Available at: [Link]

  • Oregon State University. (2022). ¹H NMR Chemical Shifts. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

Sources

Application

Application Note: Strategic Derivatization Workflows for 2-Morpholino-3-phenylpropan-1-amine

Executive Summary & Chemical Profiling As a highly versatile building block in medicinal chemistry, 2-Morpholino-3-phenylpropan-1-amine presents unique analytical challenges. Structurally, it features a highly nucleophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

As a highly versatile building block in medicinal chemistry, 2-Morpholino-3-phenylpropan-1-amine presents unique analytical challenges. Structurally, it features a highly nucleophilic primary aliphatic amine at position 1, a sterically hindered tertiary amine (morpholine ring) at position 2, and a lipophilic phenyl group at position 3.

While the phenyl ring provides baseline UV absorbance, it is insufficient for trace-level quantification in complex biological or environmental matrices. Furthermore, the high polarity of the primary amine leads to severe peak tailing in Gas Chromatography (GC) and poor retention in reversed-phase High-Performance Liquid Chromatography (HPLC). To overcome these limitations, regioselective derivatization of the primary amine is required. Because the morpholine nitrogen is a tertiary amine, it is significantly less nucleophilic and sterically hindered, allowing us to selectively target the primary amine without cross-reactivity under controlled conditions.

This application note details three field-proven, self-validating derivatization protocols tailored for HPLC, GC-MS, and Chiral NMR platforms.

Mandatory Visualization: Decision Workflow

Workflow A 2-Morpholino-3-phenylpropan-1-amine B1 HPLC-FL/UV Analysis A->B1 B2 GC-MS Analysis A->B2 B3 Chiral NMR Analysis A->B3 C1 Fmoc-Cl Derivatization (Fluorophore Addition) B1->C1 C2 TFAA Acylation (Volatility Enhancement) B2->C2 C3 BINOL + Boronic Acid (Diastereomer Formation) B3->C3

Fig 1: Strategic derivatization workflows for 2-Morpholino-3-phenylpropan-1-amine based on platform.

Protocol I: Pre-Column Fluorescent Derivatization for HPLC (Fmoc-Cl)

The Causality: To achieve trace-level sensitivity, the primary amine must be tagged with a strong fluorophore. 9-Fluorenylmethyl chloroformate (Fmoc-Cl) reacts rapidly with primary amines to form highly fluorescent carbamates . The reaction requires a slightly basic environment (pH 8.5) to ensure the primary amine is deprotonated (free-base form) and highly nucleophilic. If the pH is too high, Fmoc-Cl rapidly hydrolyzes into Fmoc-OH, destroying the reagent before it can couple with the analyte.

The Self-Validating System: This protocol incorporates a mandatory glycine quenching step. Glycine reacts with any unconsumed Fmoc-Cl to form Fmoc-glycine. During HPLC analysis, the presence of the Fmoc-glycine peak acts as an internal validation that the reagent was in stoichiometric excess, guaranteeing that the target analyte was quantitatively derivatized.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM solution of Fmoc-Cl in anhydrous acetonitrile. Prepare a 0.1 M borate buffer adjusted to pH 8.5. Prepare a 0.1 M glycine solution in water.

  • Buffering: Transfer 100 µL of the sample containing 2-Morpholino-3-phenylpropan-1-amine into a 1.5 mL amber reaction vial. Add 100 µL of the 0.1 M borate buffer and vortex for 5 seconds.

  • Derivatization: Add 100 µL of the 10 mM Fmoc-Cl solution. Cap tightly, vortex, and incubate at room temperature (25°C) for exactly 10 minutes.

  • Quenching: Add 50 µL of the 0.1 M glycine solution to the vial. Vortex and incubate for an additional 5 minutes to quench all excess Fmoc-Cl.

  • Analysis: Inject 10 µL of the quenched mixture directly into the HPLC system (Fluorescence detection: λex​ = 260 nm, λem​ = 315 nm).

Protocol II: Acylation for GC-MS Analysis (TFAA)

The Causality: Primary amines strongly interact with active silanol groups in GC columns and inlet liners, causing signal loss, peak tailing, and thermal degradation . Acylation using Trifluoroacetic anhydride (TFAA) converts the primary amine into a trifluoroacetamide. This neutralizes the basicity of the amine, drastically increases the molecule's volatility, and introduces fluorine atoms that enhance MS fragmentation predictability and Electron Capture Detector (ECD) sensitivity.

The Self-Validating System: The reaction generates trifluoroacetic acid as a byproduct, which can degrade the GC stationary phase. The protocol mandates a post-reaction evaporation step to remove this acid. The validation of the reaction's success is achieved via MS fragmentation analysis: the presence of the molecular ion minus the trifluoroacetyl group confirms single-site derivatization, while the complete absence of the underivatized amine peak confirms 100% reaction efficiency.

Step-by-Step Methodology:

  • Sample Drying: Transfer an aliquot of the sample into a glass GC vial. Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen. Moisture strictly inhibits acylation.

  • Reconstitution: Re-dissolve the dried residue in 200 µL of anhydrous ethyl acetate.

  • Acylation: Add 100 µL of TFAA to the vial. Seal immediately with a PTFE-lined cap.

  • Incubation: Heat the sealed vial in a dry block heater at 60°C for 20 minutes.

  • Byproduct Removal: Remove the vial, allow it to cool to room temperature, and open it carefully. Evaporate the excess TFAA and acidic byproducts to dryness under a nitrogen stream.

  • Analysis: Reconstitute the derivatized residue in 200 µL of anhydrous ethyl acetate and inject 1 µL into the GC-MS.

Protocol III: Chiral Derivatization for Enantiomeric Purity (NMR)

The Causality: Because 2-Morpholino-3-phenylpropan-1-amine possesses a chiral center at the C2 position, determining its enantiomeric excess (ee) is critical for pharmacological profiling. Instead of relying on expensive chiral chromatography, a three-component condensation utilizing 2-formylphenylboronic acid and enantiopure (R)-BINOL can be employed . This thermodynamically driven reaction converts the enantiomeric mixture of the amine into stable, rigid diastereomeric iminoboronate esters.

The Self-Validating System: The reaction produces water as a byproduct; the inclusion of 4Å molecular sieves drives the equilibrium entirely to the product side. The validation is inherent in the readout: the rigid structure of the resulting iminoboronate ester places the protons of the analyte in distinct magnetic environments. The appearance of well-resolved, baseline-separated diastereotopic resonances in the 1 H NMR spectrum serves as an internal validation of successful diastereomer formation, allowing direct integration to calculate the enantiomeric ratio.

Step-by-Step Methodology:

  • Preparation: In a dry 2 mL glass vial, combine the 2-Morpholino-3-phenylpropan-1-amine analyte (0.05 mmol), 2-formylphenylboronic acid (0.05 mmol), and (R)-BINOL (0.05 mmol).

  • Solvation: Dissolve the mixture in 0.5 mL of deuterated chloroform (CDCl 3​ ) or deuterated acetonitrile (CD 3​ CN).

  • Water Scavenging: Add approximately 50 mg of activated 4Å molecular sieves to the vial to absorb the generated water.

  • Incubation: Cap the vial and allow the mixture to stand at room temperature for 30 to 90 minutes.

  • Analysis: Transfer the supernatant (avoiding the molecular sieves) into an NMR tube. Acquire the 1 H NMR spectrum and integrate the distinct diastereotopic imine proton signals (typically found between 8.0 and 8.5 ppm) to determine the enantiomeric purity.

Quantitative Data Summary

The following table summarizes the operational parameters and performance enhancements of the three derivatization workflows applied to 2-Morpholino-3-phenylpropan-1-amine.

Analytical ObjectiveDerivatization ReagentTarget Functional GroupPlatformLOD/LOQ ImprovementReaction Time
Trace QuantificationFmoc-ClPrimary AmineHPLC-FL~100-fold (Fluorescence)10 min
Volatility EnhancementTFAAPrimary AmineGC-MS~50-fold (Peak Sharpness)20 min
Enantiomeric ResolutionBINOL + Boronic AcidPrimary Amine 1 H NMRN/A (Resolves Diastereomers)30-90 min

References

  • Title: Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air Source: ResearchGate URL: [Link]

  • Title: Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection Source: PMC (National Institutes of Health) URL: [Link]

Method

catalytic reduction methods to synthesize 2-Morpholino-3-phenylpropan-1-amine

An In-Depth Guide to the Synthesis of 2-Morpholino-3-phenylpropan-1-amine via Catalytic Reduction Authored by: A Senior Application Scientist Abstract This comprehensive guide provides detailed application notes and robu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 2-Morpholino-3-phenylpropan-1-amine via Catalytic Reduction

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of 2-Morpholino-3-phenylpropan-1-amine, a valuable building block for pharmaceutical and materials science research. The focus is on the critical final step: the catalytic reduction of the nitrile precursor, 2-morpholino-3-phenylpropanenitrile. We will explore two primary, industrially relevant methodologies: high-pressure catalytic hydrogenation and catalytic transfer hydrogenation. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific principles, comparative analysis of methods, and field-proven insights to ensure successful and reproducible synthesis.

Introduction: The Synthetic Challenge and Strategy

The synthesis of primary amines is a cornerstone of organic chemistry, with catalytic hydrogenation of nitriles being one of the most atom-economical and efficient routes available.[1][2] However, the reduction of nitriles is often complicated by the formation of secondary and tertiary amine byproducts. This occurs when the intermediate imine, formed after the initial reduction of the cyano group, is attacked by the newly formed primary amine product.[1]

The target molecule, 2-Morpholino-3-phenylpropan-1-amine, is synthesized by the reduction of its nitrile precursor. Therefore, achieving high selectivity for the desired primary amine is the principal challenge. This guide presents methodologies designed to maximize the yield of the primary amine by carefully selecting catalysts and optimizing reaction conditions to suppress byproduct formation.

The overall synthetic strategy is a two-step process: first, the synthesis of the key intermediate, 2-morpholino-3-phenylpropanenitrile, followed by its catalytic reduction to the final amine product.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Catalytic Reduction A Benzaldehyde Precursor 2-Morpholino-3-phenylpropanenitrile A->Precursor B Morpholine B->Precursor C Cyanide Source (e.g., KCN) C->Precursor Method_A Method A: Catalytic Hydrogenation Precursor->Method_A H₂, Catalyst Method_B Method B: Transfer Hydrogenation Precursor->Method_B H-Donor, Catalyst Product 2-Morpholino-3-phenylpropan-1-amine Method_A->Product Method_B->Product

Figure 1: Overall synthetic workflow.

Synthesis of the Nitrile Precursor

A robust synthesis of the starting nitrile is critical. The Strecker synthesis provides a reliable method for producing α-aminonitriles. This involves a one-pot reaction of an aldehyde (benzaldehyde), an amine (morpholine), and a cyanide source.

Protocol 2.1: Synthesis of 2-Morpholino-3-phenylpropanenitrile

Disclaimer: This reaction involves highly toxic potassium cyanide. All operations must be conducted in a certified fume hood by trained personnel using appropriate personal protective equipment (PPE), including cyanide-resistant gloves. An emergency cyanide antidote kit must be available.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add morpholine (8.71 g, 0.1 mol) and distilled water (50 mL). Cool the mixture to 0-5°C in an ice bath.

  • Aldehyde Addition: Slowly add benzaldehyde (10.61 g, 0.1 mol) to the stirred morpholine solution. Maintain the temperature below 10°C.

  • Cyanide Addition: In a separate beaker, dissolve potassium cyanide (6.51 g, 0.1 mol) in distilled water (25 mL). CAUTION: HIGHLY TOXIC. Slowly add this solution dropwise to the reaction flask over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. A precipitate will form.

  • Workup: Filter the solid precipitate and wash it thoroughly with cold water (3 x 50 mL).

  • Purification: Dry the crude product under vacuum. Recrystallization from ethanol or isopropanol can be performed if higher purity is required. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalytic Reduction Methodologies

The conversion of the nitrile to the primary amine is the key transformation. The choice between direct hydrogenation and transfer hydrogenation often depends on the available laboratory equipment, particularly the capability for high-pressure reactions.

Method A: Catalytic Hydrogenation with Hydrogen Gas

This is the most common and often most economical method for industrial-scale nitrile reduction.[1] It involves the use of hydrogen gas and a heterogeneous catalyst. Catalysts of choice include Raney Nickel, Palladium on Carbon (Pd/C), and Platinum Dioxide (PtO₂).[1][3] While effective, Raney Nickel often requires high pressures and the use of ammonia to suppress secondary amine formation.[4] Palladium on carbon is a versatile and widely used catalyst for numerous hydrogenation reactions.[5][6]

To enhance selectivity for the primary amine when using Pd/C, the reaction can be conducted in an acidic medium. The primary amine product is protonated to form an ammonium salt, which is no longer nucleophilic and cannot react with the imine intermediate, thus preventing the formation of secondary amines.[7]

G RCN R-C≡N (Nitrile) Imine [R-CH=NH] (Intermediate Imine) RCN->Imine + 2[H] PrimaryAmine R-CH₂NH₂ (Primary Amine - Product) Imine->PrimaryAmine + 2[H] SecondaryAmine (R-CH₂)₂NH (Secondary Amine - Byproduct) Imine->SecondaryAmine + R-CH₂NH₂ - NH₃

Figure 2: Nitrile reduction pathway and side reaction.

Protocol 3.1: Pd/C Catalytic Hydrogenation
  • Vessel Charging: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 2-morpholino-3-phenylpropanenitrile (5.0 g, ~23 mmol), 10% Palladium on Carbon (Pd/C) (0.5 g, 10% w/w), and ethanol (100 mL).

  • Acidification: Add concentrated hydrochloric acid (2.3 mL, ~1 eq) to the mixture.

  • Hydrogenation: Seal the vessel. Purge the system with nitrogen gas three times, then purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 6 bar (~90 psi).[7]

  • Reaction: Begin vigorous stirring and heat the vessel to 50-60°C. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 6-12 hours.

  • Workup: After the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 20 mL). Caution: The used Pd/C catalyst can be pyrophoric. Quench it by suspending it in water immediately after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as its hydrochloride salt. To obtain the free base, dissolve the salt in water, cool in an ice bath, and basify with a 2M NaOH solution to pH > 12. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-Morpholino-3-phenylpropan-1-amine.

Method B: Catalytic Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative that avoids the need for high-pressure hydrogen gas cylinders and specialized equipment. Instead, a hydrogen donor molecule provides the necessary hydrogen in situ. A particularly mild and efficient system utilizes Raney Nickel as the catalyst with potassium borohydride (KBH₄) as the reducing agent in an alcoholic solvent.[8] This method often provides excellent yields of the primary amine with minimal side products.[8]

Protocol 3.2: Raney® Ni / KBH₄ Transfer Hydrogenation[8]
  • Reagent Preparation: In a 250 mL round-bottom flask, add dry ethanol (100 mL), potassium borohydride (KBH₄) (4.96 g, 92 mmol, 4 eq), and Raney® Nickel (approx. 1.35 g, 23 mmol, 1 eq, moist weight). Caution: Raney Nickel is pyrophoric when dry. Handle as a slurry in water or ethanol.

  • Substrate Addition: To this stirred suspension, add a solution of 2-morpholino-3-phenylpropanenitrile (5.0 g, 23 mmol) in dry ethanol (25 mL).

  • Reaction: Stir the mixture vigorously at room temperature. An exothermic reaction may be observed. The reaction is typically complete in 1-3 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney Nickel. Wash the Celite pad with ethanol (2 x 20 mL). Caution: The filtered Raney Nickel catalyst is pyrophoric and must be kept wet and disposed of properly (e.g., by quenching with dilute acid).

  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) to remove borate salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, 2-Morpholino-3-phenylpropan-1-amine.

Comparative Analysis of Reduction Methods

The selection of an appropriate reduction method depends on several factors including available equipment, scale, cost, and safety considerations.

FeatureMethod A: Catalytic HydrogenationMethod B: Transfer Hydrogenation
Catalyst 10% Palladium on Carbon (Pd/C)Raney® Nickel
Hydrogen Source Hydrogen Gas (H₂)Potassium Borohydride (KBH₄)
Pressure Elevated (e.g., 6 bar / 90 psi)Atmospheric
Temperature Mildly Elevated (e.g., 50-60°C)Room Temperature
Advantages - High atom economy- Well-established for scale-up- Catalyst is relatively stable- No high-pressure equipment needed- Mild reaction conditions- Often high selectivity[8]- Rapid reaction times
Disadvantages - Requires specialized high-pressure reactor- Handling of H₂ gas requires care- Pd/C can be expensive- KBH₄ is used in stoichiometric excess- Raney® Ni is pyrophoric and requires careful handling- Generates borate salt waste

Conclusion

The synthesis of 2-Morpholino-3-phenylpropan-1-amine can be achieved efficiently through the catalytic reduction of its nitrile precursor. Both high-pressure catalytic hydrogenation using Pd/C and atmospheric transfer hydrogenation with a Raney® Ni/KBH₄ system are viable and effective methods. The choice of protocol will be dictated by the specific needs and capabilities of the research or production environment. The protocols provided herein are robust starting points that, with appropriate analytical monitoring, can be optimized to achieve high yields and purity for this valuable synthetic intermediate.

References

  • Nitrile reduction. Wikipedia. [Link]

  • Reduction of nitriles. Chemguide. [Link]

  • Gould, F. E. (1962). Reduction of nitriles. U.S. Patent No. 3,062,869.
  • Saito, Y., Ishitani, H., Ueno, M., & Kobayashi, S. (2018). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal, 13(17), 2434-2438. [Link]

  • Herbert, J. M., et al. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480-2483. [Link]

  • Backeberg, O. G., & Staskun, B. (1962). A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society, 777. [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156. [Link]

  • Sajiki, H., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical & Pharmaceutical Bulletin, 55(5), 806-808. [Link]

  • *Beller, M., & Jagadeesh, R. V. (Eds.). (2018). Catalytic Reduction of Nitriles. In Science of Synthesis: Catalytic Reduction in Organic Synthesis 1. Thieme. [Link]

  • Iwasawa, T., et al. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry, 82(19), 10598-10604. [Link]

  • Li, H., et al. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 11(9), 1094. [Link]

  • Török, B., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega, 5(10), 5226-5234. [Link]

Sources

Application

Application Notes and Protocols for the Preparation of 2-Morpholino-3-phenylpropan-1-amine Stock Solutions for Assays

Introduction: Navigating the Physicochemical Landscape of a Novel Phenylalkylamine 2-Morpholino-3-phenylpropan-1-amine is a substituted phenylalkylamine characterized by a primary amine, a morpholine ring, and a phenyl g...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Physicochemical Landscape of a Novel Phenylalkylamine

2-Morpholino-3-phenylpropan-1-amine is a substituted phenylalkylamine characterized by a primary amine, a morpholine ring, and a phenyl group. This unique combination of functional groups suggests a complex physicochemical profile that requires careful consideration for the preparation of accurate and stable stock solutions for use in a variety of biological and chemical assays. Due to the limited availability of specific experimental data for this compound, this guide synthesizes established principles from analogous structures and provides a robust framework for its handling, solubilization, and storage. The protocols herein are designed to be self-validating, emphasizing empirical testing to ensure the integrity of your experimental results.

The structural motifs present in 2-Morpholino-3-phenylpropan-1-amine—a primary amine and a morpholine moiety—are common in pharmacologically active compounds.[1] The phenylpropyl backbone is also a well-established scaffold in medicinal chemistry.[2] The presence of both a basic amine and a polar morpholine ring, combined with a nonpolar phenyl group, suggests solubility in a range of organic solvents, with limited aqueous solubility. This guide will focus on the use of dimethyl sulfoxide (DMSO) as the primary solvent for stock solutions, a common practice in drug discovery and high-throughput screening.[3][4][5]

I. Pre-Preparation: Foundational Knowledge and Calculations

Before handling the compound, it is imperative to gather all available information and perform the necessary calculations. A generic framework for this process is outlined below.[6]

A. Physicochemical Properties (Predicted and Inferred)

Given the lack of specific data for 2-Morpholino-3-phenylpropan-1-amine, we must infer its properties from structurally related compounds.

PropertyPredicted/Inferred ValueRationale & Key Considerations
Molecular Weight (MW) User to determine from supplierCrucial for all molarity-based calculations. An accurate MW is non-negotiable.
Purity User to determine from supplier's Certificate of Analysis (CoA)Purity should be factored into mass calculations for highly accurate concentrations.
Solubility Highly soluble in DMSO; Soluble in ethanol; Sparingly soluble in water.The combination of polar (amine, morpholine) and nonpolar (phenyl) groups suggests broad solubility in organic solvents.[7] Primary amines can exhibit some water solubility, but the phenyl group will significantly limit this.
Stability Potentially sensitive to light and repeated freeze-thaw cycles. Amines can be susceptible to degradation in aqueous solutions.[8][9]Store protected from light. Aliquoting is critical to minimize freeze-thaw stress.
pKa (Predicted) ~9-10 (for the primary amine)The primary amine is expected to be basic. The pKa will influence its charge state and solubility in aqueous buffers.
B. Essential Calculations for Stock Solution Preparation

Accurate calculations are the bedrock of reproducible assays. The fundamental formula for preparing a stock solution of a specific molarity is:

Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol ) [6]

For example, to prepare 2 mL of a 10 mM stock solution of a compound with a molecular weight of 250 g/mol :

  • Mass (g) = 0.010 mol/L * 0.002 L * 250 g/mol = 0.005 g or 5 mg

II. Safety and Handling: A Precautionary Approach

Structurally similar amine-containing compounds are classified as corrosive and can cause severe skin burns and eye damage. Therefore, stringent safety protocols must be observed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses or goggles.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of any dust or vapors.

  • Spill Management: Have a spill kit readily available that is appropriate for amine-containing organic compounds.

III. Experimental Protocols: From Powder to Pipette

The following protocols provide a step-by-step guide for the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many assays.

A. Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Rationale: DMSO is a versatile aprotic solvent capable of dissolving a wide array of organic molecules, making it an excellent choice for primary stock solutions.[3][4][5]

Materials:

  • 2-Morpholino-3-phenylpropan-1-amine (solid)

  • Anhydrous, high-purity DMSO (stored over molecular sieves to minimize water content)

  • Analytical balance

  • Sterile, amber glass vial with a PTFE-lined cap or a polypropylene cryovial

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Pre-Weighing: Allow the container of 2-Morpholino-3-phenylpropan-1-amine and the anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric water.

  • Weighing: On an analytical balance, carefully weigh the calculated mass of the compound (e.g., 5 mg for a 2 mL final volume of 10 mM stock, assuming a MW of 250 g/mol ) into a sterile vial. Record the exact mass.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary, but avoid excessive heating.

  • Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

  • Storage: Store the stock solution as recommended in Section IV.

B. Protocol 2: Preparation of Intermediate and Working Solutions

Rationale: Serial dilution is a fundamental technique to generate a range of concentrations for assays. Performing dilutions in a stepwise manner can prevent precipitation of the compound when transferring from a high-DMSO environment to an aqueous assay buffer.[10]

Materials:

  • 10 mM stock solution of 2-Morpholino-3-phenylpropan-1-amine in DMSO

  • Assay buffer (e.g., PBS, TRIS-HCl)

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution. This can make subsequent dilutions into aqueous buffers more manageable.

  • Working Solution Preparation: To prepare a final working solution, dilute the stock or intermediate solution into the assay buffer. It is crucial to maintain a low final concentration of DMSO in the assay to avoid solvent-induced artifacts. A final DMSO concentration of <0.5% is generally recommended for cell-based assays.[10]

    • Example: To prepare 1 mL of a 10 µM working solution with 0.1% DMSO from a 10 mM stock:

      • Add 1 µL of the 10 mM stock solution to 999 µL of assay buffer.

      • Mix thoroughly by pipetting or gentle vortexing.

Self-Validation Check: After preparing the final working solution, visually inspect for any signs of precipitation. If the solution appears cloudy, this indicates that the compound has exceeded its solubility limit in the aqueous buffer. In this case, you may need to lower the final concentration or explore the use of co-solvents.

IV. Stability and Storage: Preserving Compound Integrity

The long-term stability of your stock solution is critical for the reproducibility of your experiments.

Storage ConditionRecommendationRationale
Temperature -20°C for short-term (1-6 months); -80°C for long-term (6-12 months).[11]Lower temperatures slow down potential degradation processes.
Aliquoting Aliquot the primary stock solution into single-use volumes.This is the most effective way to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[8]
Light Exposure Store in amber vials or wrap clear vials in aluminum foil.Many organic compounds, particularly those with aromatic rings, are light-sensitive.
Water Contamination Use anhydrous DMSO and store with desiccant.Water can promote the degradation of some compounds in DMSO.[8][12]

V. Visualization of Workflows

A. Stock Solution Preparation Workflow

G cluster_prep Pre-Preparation cluster_solubilization Solubilization cluster_storage Storage & Use calc Calculate Mass weigh Weigh Compound calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store dilute Prepare Working Solutions store->dilute

Caption: Workflow for preparing a stock solution of 2-Morpholino-3-phenylpropan-1-amine.

B. Serial Dilution Logic for Assays

G stock 10 mM Stock in 100% DMSO intermediate 1 mM Intermediate in 100% DMSO stock->intermediate 1:10 Dilution (in DMSO) working 10 µM Working Solution in Assay Buffer (<0.5% DMSO) intermediate->working 1:100 Dilution (in Assay Buffer) assay Final Assay working->assay

Caption: Recommended serial dilution scheme to minimize compound precipitation.

VI. Troubleshooting

IssuePotential CauseRecommended Solution
Compound does not fully dissolve in DMSO. Insufficient solvent volume or low-purity compound.- Ensure calculations are correct. - Try gentle warming (to ~37°C) or brief sonication. - If issues persist, consider a lower stock concentration.
Precipitate forms when diluting into aqueous buffer. The compound's aqueous solubility limit has been exceeded.- Lower the final concentration of the compound in the working solution. - Perform a more gradual serial dilution. - Investigate the use of a co-solvent like PEG400 or cyclodextrin in the final assay buffer (ensure co-solvent compatibility with your assay).[10]
Inconsistent assay results over time. Stock solution degradation.- Prepare fresh stock solutions. - Ensure proper storage conditions (aliquoted, protected from light, appropriate temperature). - Perform a stability check of the stock solution using analytical methods like HPLC, if available.

VII. References

  • Nanotemper Technologies. (n.d.). DMSO - Definition and Relevance. NanoPedia. Retrieved from [Link]

  • Reddit. (2024, October 25). DMSO vs. DMF for biological testing. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). DMSO solubility and bioscreening. Retrieved from [Link]

  • Lateral. (2026, March 15). DMSO: Significance and symbolism. Retrieved from [Link]

  • Ge, X., Ye, Q., Song, L., & Spencer, P. (2015). Synthesis and Evaluation of a Novel Co-Initiator for Dentin Adhesives: Polymerization Kinetics and Leachables Study. ResearchGate. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., & Tang, H. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–299. Retrieved from [Link]

  • Kozik, V., & Yufeng, W. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Retrieved from [Link]

  • NextSDS. (n.d.). 3-morpholino-1-phenylpropan-1-one — Chemical Substance Information. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Summerton, J. E., & Weller, D. L. (2000). Using Morpholinos to Control Gene Expression. Current protocols in molecular biology, Chapter 26, Unit 26.5. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Preparation of Amines. Retrieved from [Link]

  • Fytianos, K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16053–16065. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(45), 29847–29856. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Using Morpholinos to Control Gene Expression. PubMed Central. Retrieved from [Link]

  • Gene Tools. (2018, October 10). Morpholino Oligomers Essential Information. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). N-ethyl-N-methyl-3-morpholin-4-yl-3-phenylpropan-1-amine. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Lumen Learning. (n.d.). Preparation of Amines. Organic Chemistry II. Retrieved from [Link]

  • Clark, J. (2023). Making amines. Chemguide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18695745. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Kim, D. H., et al. (2007). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) and Their Binding Affinities at Dopamine, Serotonin, and Norepinephrine Transporters. Journal of medicinal chemistry, 50(23), 5863–5871. Retrieved from [Link]

  • Balasubramanian, S., et al. (2018). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry, 11(2), 643-650. Retrieved from [Link]

  • NextSDS. (n.d.). 2-methyl-3-phenylpropan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

reducing side reactions during 2-Morpholino-3-phenylpropan-1-amine amination

Welcome to the Advanced Substrate Support Portal As a Senior Application Scientist, I have compiled this troubleshooting center specifically for 2-Morpholino-3-phenylpropan-1-amine . This highly functionalized molecule p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Substrate Support Portal As a Senior Application Scientist, I have compiled this troubleshooting center specifically for 2-Morpholino-3-phenylpropan-1-amine . This highly functionalized molecule presents unique synthetic challenges: the adjacent morpholine ring and benzyl group create a complex steric and electronic microenvironment. This complicates both its synthesis (via reductive amination) and its subsequent application as a nucleophile (e.g., in Buchwald-Hartwig cross-couplings).

This guide provides field-proven, self-validating strategies to mitigate common side reactions such as direct carbonyl reduction, over-alkylation (dimerization), and over-arylation.

Section 1: Synthesis Troubleshooting (Reductive Amination)

Context: Synthesizing 2-Morpholino-3-phenylpropan-1-amine from its precursor, 2-morpholino-3-phenylpropanal.

FAQ 1: Why is my reaction yielding high amounts of the alcohol byproduct instead of the primary amine?

  • Causality: The direct reduction of the starting aldehyde is outcompeting imine formation[1]. The steric bulk of the alpha-morpholino and beta-phenyl groups slows down the initial nucleophilic attack of the ammonia source. If an aggressive reducing agent (like NaBH4​ ) is present before the imine has fully condensed, it will prematurely reduce the aldehyde to an alcohol[2].

  • Solution: Implement a stepwise reductive amination. Force the imine condensation to completion using a Lewis acid or dehydrating agent before introducing a mild, pH-sensitive reductant like Sodium triacetoxyborohydride ( NaBH(OAc)3​ )[2].

FAQ 2: I am observing significant dimerization (secondary amine formation). How do I prevent this over-alkylation?

  • Causality: Once the desired primary amine forms, it is significantly more nucleophilic than the ammonia precursor. It rapidly attacks unreacted aldehyde to form a secondary imine, which is subsequently reduced to a dimer (over-alkylation)[1][2].

  • Solution: Shift the equilibrium by using a massive stoichiometric excess of the ammonia source (e.g., 10–20 equivalents of NH4​OAc ). Additionally, employ an inverse-addition technique: slowly dose the aldehyde into a pre-mixed solution of excess ammonia and reductant. This keeps the local concentration of the aldehyde near zero, preventing the primary amine from finding an aldehyde partner[3].

ReductiveAmination Aldehyde 2-Morpholino-3- phenylpropanal Imine Imine / Iminium Intermediate Aldehyde->Imine + NH3 - H2O Alcohol Alcohol Byproduct (Direct Reduction) Aldehyde->Alcohol Premature Reduction Ammonia NH3 Source (Excess) Ammonia->Imine PrimaryAmine 2-Morpholino-3- phenylpropan-1-amine (Desired Primary Amine) Imine->PrimaryAmine Selective Reduction SecondaryAmine Secondary Amine (Over-alkylation Dimer) PrimaryAmine->SecondaryAmine + Unreacted Aldehyde + Reductant

Pathway of 2-morpholino-3-phenylpropanal reductive amination and major side reactions.

Section 2: Downstream Application Troubleshooting (Buchwald-Hartwig Amination)

Context: Using 2-Morpholino-3-phenylpropan-1-amine as a coupling partner with aryl halides.

FAQ 3: My Buchwald-Hartwig coupling yields a mixture of mono-arylated and di-arylated (tertiary) amines. How can I achieve strict mono-arylation?

  • Causality: Primary amines are notoriously prone to over-arylation because the resulting secondary amine can re-enter the palladium catalytic cycle[4][5]. While the alpha-morpholino group provides some steric shielding, it is insufficient to block a second oxidative addition/reductive elimination cycle when coupling with unhindered aryl halides.

  • Solution: The key is ligand architecture. Employ highly sterically demanding, electron-rich biaryl phosphine ligands (e.g., tBuXPhos or BrettPhos) or Pd-PEPPSI precatalysts[5]. These ligands create a crowded coordination sphere around the palladium center, which accelerates the reductive elimination of the mono-arylated product and sterically forbids the bulkier secondary amine from coordinating for a second arylation event[4]. Furthermore, switch to a milder base like potassium 2-ethylhexanoate to prevent premature deprotonation of the secondary amine intermediate[6].

BuchwaldHartwig ArX Aryl Halide (Ar-X) MonoArylated Mono-arylated Amine (Desired Product) ArX->MonoArylated Pd Catalytic Cycle 1 PrimaryAmine 2-Morpholino-3- phenylpropan-1-amine PrimaryAmine->MonoArylated PdCat Pd Precatalyst + Bulky Ligand (e.g., tBuXPhos) PdCat->MonoArylated DiArylated Di-arylated Amine (Over-arylation) MonoArylated->DiArylated + Ar-X (Pd Cycle 2) Lack of Steric Bulk

Buchwald-Hartwig amination of the primary amine showing the over-arylation side pathway.

Section 3: Quantitative Data & Benchmarks

Table 1: Reducing Agent Selection Matrix for 2-Morpholino-3-phenylpropanal Amination

Reducing Agent Aldehyde Reduction Risk Imine Reduction Efficiency Over-alkylation Risk Recommended Use Case

| NaBH4​ | High | High | High | Not recommended (yields alcohol) | | NaBH3​CN | Low | Moderate | Low | Standard pH 4-5 conditions | | NaBH(OAc)3​ | Very Low | High | Low | Best for stepwise selective amination |

Table 2: Ligand Influence on Buchwald-Hartwig Mono-arylation

Ligand Type Steric Bulk (Tolman Cone Angle) Mono-arylation Selectivity Di-arylation (Side Product)

| PPh3​ | Small (145°) | Poor (<40%) | High (>50%) | | BINAP | Moderate | Fair (~60%) | Moderate (~20%) | | tBuXPhos | Very Large | Excellent (>95%) | Trace (<2%) | | Pd-PEPPSI-IPentCl | Ultra-bulky (NHC) | Excellent (>98%) | None detected |

Section 4: Self-Validating Experimental Protocols

Protocol 1: Synthesis of 2-Morpholino-3-phenylpropan-1-amine via Stepwise Reductive Amination

Objective: Maximize primary amine yield while suppressing alcohol and dimer formation.

  • Imine Condensation: Dissolve 2-morpholino-3-phenylpropanal (1.0 eq) in anhydrous dichloromethane (DCM). Add ammonium acetate (15.0 eq) and Titanium(IV) isopropoxide (1.2 eq) as a water scavenger. Stir at room temperature for 6 hours.

    • Validation Check 1: Remove a 10 µL aliquot, quench with saturated NaHCO3​ , extract with EtOAc, and analyze via TLC (UV and Ninhydrin stain). The reaction is self-validated to proceed only when the aldehyde spot is completely consumed and replaced by a polar, ninhydrin-positive imine spot. Do not proceed to Step 2 until this is confirmed.

  • Selective Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq). The mild nature of this reductant prevents the reduction of any trace unreacted aldehyde, targeting only the pre-formed iminium ion[2]. Stir for 4 hours, allowing it to warm to room temperature.

    • Validation Check 2: LC-MS analysis of the crude mixture must show the dominant [M+H]+ peak corresponding to the primary amine, with the dimer mass (2M−NH3​+H)+ representing <5% of the total ion count.

  • Workup: Quench with 1M NaOH to break the titanium emulsion. Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Selective Mono-Arylation via Buchwald-Hartwig Cross-Coupling

Objective: Couple 2-Morpholino-3-phenylpropan-1-amine with an aryl chloride while preventing over-arylation.

  • Catalyst Activation: In a glovebox, charge an oven-dried Schlenk flask with Pd2​(dba)3​ (2 mol%), tBuXPhos ligand (4 mol%), and Potassium 2-ethylhexanoate (2.0 eq)[6]. Add anhydrous toluene.

    • Validation Check 1: Stir at room temperature for 15 minutes. The solution must transition from a dark purple/black to a deep red/orange color, visually validating the formation of the active monomeric L-Pd(0) species.

  • Substrate Addition: Add the aryl chloride (1.0 eq) and 2-Morpholino-3-phenylpropan-1-amine (1.2 eq). The slight excess of amine ensures complete consumption of the aryl halide while the bulky tBuXPhos ligand sterically blocks the resulting secondary amine from re-coordinating[4]. Seal the flask and heat to 100 °C for 12 hours.

    • Validation Check 2: Perform GC-FID analysis. The protocol is validated when the ratio of mono-arylated to di-arylated product exceeds 98:2. If di-arylation exceeds 2%, verify the integrity of the bulky phosphine ligand, as oxidation to the phosphine oxide reduces steric bulk.

  • Purification: Cool to room temperature, filter through a pad of Celite, concentrate, and purify via silica gel chromatography.

Sources

Reference Data & Comparative Studies

Validation

2-Morpholino-3-phenylpropan-1-amine vs other morpholine derivatives

Morpholine Scaffold Optimization: 2-Morpholino-3-phenylpropan-1-amine vs. Conventional Derivatives in Drug Discovery Executive Summary In central nervous system (CNS) and oncology drug discovery, achieving the delicate b...

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Author: BenchChem Technical Support Team. Date: April 2026

Morpholine Scaffold Optimization: 2-Morpholino-3-phenylpropan-1-amine vs. Conventional Derivatives in Drug Discovery

Executive Summary

In central nervous system (CNS) and oncology drug discovery, achieving the delicate balance between aqueous solubility, metabolic stability, and blood-brain barrier (BBB) permeability is a primary bottleneck. As a Senior Application Scientist, I frequently evaluate synthetic building blocks that can overcome these pharmacokinetic hurdles. The morpholine ring is a universally recognized privileged scaffold; however, the specific structural context in which it is presented dictates its efficacy.

This guide provides an objective, data-driven comparison between 2-Morpholino-3-phenylpropan-1-amine (CAS: 953740-37-9) and other conventional morpholine derivatives (such as aliphatic morpholines, aryl-morpholines, and morpholin-3-ones). By deconstructing their physicochemical properties and providing self-validating experimental protocols, this guide serves as a blueprint for rational scaffold selection.

The Pharmacokinetic Power of the Morpholine Scaffold

The morpholine heterocycle is ubiquitous in approved therapeutics (e.g., Gefitinib, Linezolid, Reboxetine) due to its unique physicochemical properties. The presence of a weakly basic nitrogen atom positioned opposite an oxygen atom provides a flexible, chair-like conformation. This specific arrangement yields a pKa typically around 8.3, allowing the molecule to exist in an equilibrium of protonated and unprotonated states at physiological pH (7.4)[1].

This equilibrium is the key to its success: the unprotonated fraction facilitates passive lipophilic diffusion across the BBB, while the protonated fraction ensures aqueous solubility in systemic circulation and enables critical salt-bridge interactions with target proteins (such as kinases and GPCRs)[2]. Furthermore, the electron-withdrawing nature of the oxygen atom reduces the electron density of the ring, rendering it less susceptible to cytochrome P450 (CYP450) mediated oxidative degradation compared to piperidine or piperazine bioisosteres[3].

Structural Deconstruction: 2-Morpholino-3-phenylpropan-1-amine

2-Morpholino-3-phenylpropan-1-amine is a highly specialized diamine building block designed for late-stage functionalization. Its architecture solves several limitations inherent to simpler morpholine derivatives:

  • The Primary Amine Handle : Provides a highly reactive site for amide coupling, reductive amination, or urea formation, allowing rapid integration into larger drug pharmacophores.

  • The Aliphatic Morpholine Core : Because the morpholine nitrogen is not directly conjugated to an aromatic system, it retains its optimal basicity (pKa ~8.3), ensuring strong hydrogen bonding and electrostatic interactions within target active sites.

  • The Benzyl Anchor (Phenylpropan backbone) : This is the critical differentiator. The aromatic ring introduces a precisely calibrated degree of lipophilicity, offsetting the hydrophilicity of the two nitrogen atoms and the oxygen atom. This shifts the overall LogP of the resulting drug candidate into the "Goldilocks zone" (LogP 2.0 – 3.0) required for optimal CNS penetration[4].

ScaffoldLogic A Lead Compound (Poor BBB Permeability & Solubility) B Scaffold Hopping: Morpholine Integration A->B C 2-Morpholino-3-phenylpropan-1-amine (Balanced LogP & pKa) B->C Aromatic Anchor + Amine Handle D Simple Aliphatic Morpholines (High Solubility, Low LogP) B->D Too Hydrophilic E Aryl-Morpholines (High LogP, Low pKa) B->E Delocalized Nitrogen F Optimal CNS Penetration & Target Affinity C->F Validated via PAMPA-BBB

Logical workflow of morpholine scaffold selection for CNS drug optimization.

Comparative Analysis: 2-M-3-PPA vs. Alternative Derivatives

vs. Simple Aliphatic Morpholines (e.g., 2-Morpholinoethan-1-amine)

While 2-morpholinoethan-1-amine is a common solubilizing group, its low lipophilicity (LogP < 1.0) often restricts the resulting drug to peripheral circulation. When targeting the CNS, drugs utilizing the ethanamine linker frequently fail to cross the BBB. 2-Morpholino-3-phenylpropan-1-amine solves this by utilizing its benzyl group to increase the lipophilic efficiency (LipE), enabling passive transcellular diffusion without sacrificing the aqueous solubility provided by the morpholine oxygen[4].

vs. Aryl-Morpholines (e.g., 4-Phenylmorpholine)

In aryl-morpholines, the morpholine nitrogen is directly bonded to an aromatic ring. This causes the nitrogen's lone pair to delocalize into the pi-system, drastically dropping the pKa from ~8.3 to ~5.0. At physiological pH, the nitrogen is entirely neutral[2]. While this boosts lipophilicity, it destroys the molecule's ability to act as a hydrogen bond acceptor/donor in the active site and prevents lysosomal trapping. 2-M-3-PPA insulates the morpholine nitrogen with an aliphatic spacer, preserving the basicity required for high-affinity target engagement.

vs. Morpholin-3-ones (e.g., 4-Benzylmorpholin-3-one)

Morpholin-3-ones are lactams (cyclic amides). They are utilized when extreme metabolic stability is required, as the carbonyl group prevents CYP-mediated N-dealkylation[3]. However, the lactam nitrogen is non-basic. If your pharmacophore model requires a protonatable amine to interact with an acidic residue (like Aspartate or Glutamate in kinase hinge regions), morpholin-3-ones will result in a complete loss of potency. 2-M-3-PPA maintains the essential basic center while still offering moderate metabolic stability due to steric hindrance around the morpholine ring.

Quantitative Scaffold Comparison

Scaffold TypeRepresentative CompoundSynthetic HandleEst. pKaEst. LogPBBB PenetrationPrimary Application
Substituted Aliphatic 2-Morpholino-3-phenylpropan-1-amine Primary Amine~8.32.5 - 3.0HighCNS Drugs, Kinase Inhibitors
Simple Aliphatic 2-Morpholinoethan-1-aminePrimary Amine~8.2< 1.0LowPeripheral Solubilizers
Aryl-Morpholine 4-PhenylmorpholineNone (Core)~5.0> 3.0ModerateStructural Spacers
Morpholin-3-one 4-Benzylmorpholin-3-oneNone (Lactam)Neutral1.5 - 2.0ModerateMetabolically Stable Cores

Experimental Validation Protocols

Protocol 1: PAMPA-BBB Assay (Blood-Brain Barrier Permeability)

Causality: Standard PAMPA assays use lecithin, which overestimates the permeability of highly lipophilic compounds. This protocol uses porcine brain lipid to accurately mimic the specific sphingomyelin and cholesterol ratios of the human BBB, providing a highly predictive in vitro model for CNS penetration.

  • Preparation: Dissolve the test compounds in pure DMSO to a concentration of 10 mM. Dilute to a working concentration of 10 µM using PBS (pH 7.4). Reasoning: pH 7.4 ensures the ionization state mimics physiological blood conditions, which is critical for evaluating basic amines.

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate with 4 µL of porcine brain lipid (20 mg/mL dissolved in dodecane). Reasoning: Dodecane acts as an artificial hydrophobic core, while the brain lipids provide the specific polar headgroups found in the BBB.

  • Incubation: Add 300 µL of the 10 µM compound solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 18 hours without agitation.

  • Quantification & Validation: Analyze donor and acceptor well concentrations via LC-MS/MS. Calculate the Effective Permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s validates high BBB penetration, confirming the efficacy of the benzyl anchor in 2-M-3-PPA.

Protocol 2: Microsomal Stability Assay (Metabolic Clearance)

Causality: Morpholine rings are incorporated to reduce oxidative degradation[3]. This assay validates the steric protection of the morpholine ring against hepatic enzymes.

  • Incubation Mixture: Combine 1 µM of the test compound, 0.5 mg/mL Human Liver Microsomes (HLM), and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4). Reasoning: MgCl2 is a necessary cofactor for CYP450 structural integrity and function.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Reasoning: CYP450 enzymes are monooxygenases that require a continuous supply of electrons. NADPH serves as the obligate electron donor; without it, N-dealkylation cannot occur, leading to false-negative clearance rates.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard. Reasoning: Acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity at precise timepoints.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ).

ExpWorkflow S1 Compound Prep (10 mM in DMSO) S2 PAMPA-BBB Assay (Porcine Brain Lipid) S1->S2 S3 Microsomal Stability (HLM + NADPH) S1->S3 S4 LC-MS/MS Quantification S2->S4 S3->S4 S5 Data Analysis (Pe & CL_int) S4->S5

Step-by-step experimental workflow for validating BBB permeability and stability.

Conclusion

When optimizing a lead compound for CNS or systemic targets, the choice of morpholine building block is not trivial. While simple aliphatic morpholines offer solubility and morpholin-3-ones offer metabolic stability, 2-Morpholino-3-phenylpropan-1-amine provides a highly sophisticated, balanced profile. By combining a reactive primary amine handle, a basic morpholine core for target engagement, and a lipophilic benzyl anchor for BBB penetration, it serves as an elite scaffold for modern drug discovery campaigns.

References

  • BenchChem. "2-Morpholino-3-phenylpropan-1-amine (CAS: 953740-37-9)". ChemBuyersGuide.

  • ChemicalBook. "Morpholine: Chemical Properties, Reactivity and Uses". ChemicalBook.1

  • Lenci, E., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery". ACS Chemical Neuroscience (2021). 2

  • RSC Advances. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics". Royal Society of Chemistry (2024). 5

  • Thieme Connect. "A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis". Thieme (2023). 3

Sources

Comparative

Analytical Reference Standard Comparison: 2-Morpholino-3-phenylpropan-1-amine (2-MPPA) vs. Legacy Morpholine Derivatives

As forensic toxicology and pharmacokinetic screening environments adapt to increasingly complex designer drugs and novel pharmaceutical intermediates, the need for rigorous analytical reference standard profiling is para...

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Author: BenchChem Technical Support Team. Date: April 2026

As forensic toxicology and pharmacokinetic screening environments adapt to increasingly complex designer drugs and novel pharmaceutical intermediates, the need for rigorous analytical reference standard profiling is paramount. 2-Morpholino-3-phenylpropan-1-amine (2-MPPA; CAS: 953740-37-9) presents a unique analytical challenge. Unlike traditional mono-amine stimulants, 2-MPPA possesses both a primary aliphatic amine and a substituted morpholine ring.

This guide objectively compares the analytical performance of 2-MPPA against structurally related, widely utilized reference standards—Phenmetrazine (PM) and 3-Fluorophenmetrazine (3-FPM)—across high-resolution LC-MS/MS and GC-MS workflows.

Structural Dynamics & Ionization Causality

The structural composition of an analytical standard dictates its behavior during extraction and ionization. Legacy standards like Phenmetrazine contain a single secondary amine embedded within the morpholine ring. In contrast, 2-MPPA is a diamine.

Causality in Analytical Behavior:

  • Ionization Efficiency (ESI+): The primary amine on the propyl chain of 2-MPPA acts as the primary protonation site due to its lower steric hindrance and higher localized basicity compared to the morpholine nitrogen. This yields a highly stable [M+H]+ ion at m/z 221.1654, resulting in superior electrospray ionization (ESI) efficiency compared to PM[1].

  • Fragmentation Logic: During collision-induced dissociation (CID), the primary amine facilitates an initial neutral loss of ammonia ( −17 Da), followed by the cleavage of the morpholine ring ( −87 Da). This predictable fragmentation pathway allows for highly specific Multiple Reaction Monitoring (MRM) transitions, reducing false positives in complex biological matrices[2].

Table 1: Physicochemical & Mass Spectrometric Properties
CompoundFormulaExact Mass (Da)Precursor Ion [M+H]+ Primary Quantifier IonSecondary Qualifier Ion
2-MPPA C13​H20​N2​O 220.1576221.1654204.13 ( −NH3​ )134.09 ( −Morpholine )
Phenmetrazine (PM) C11​H15​NO 177.1154178.123271.05 (Morpholine fragment)103.05
3-FPM C11​H14​FNO 195.1059196.113871.05 (Morpholine fragment)121.04

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must operate as a self-validating system. The following protocols incorporate internal System Suitability Tests (SST) to monitor matrix effects, extraction recovery, and thermal degradation.

Protocol A: LC-QTOF-MS/MS High-Throughput Screening

Because 2-MPPA contains dual basic sites, standard reverse-phase extraction often leads to breakthrough. We utilize a mixed-mode cation exchange protocol to ensure quantitative recovery.

Step-by-Step Methodology:

  • Sample Preparation & Internal Standard (IS) Addition: Aliquot 1.0 mL of biological matrix (blood/urine). Spike with 50 ng/mL of isotopically labeled IS (e.g., Phenmetrazine-d5). Self-Validation: The IS monitors matrix suppression and normalizes recovery variances.

  • Protein Precipitation: Add 2.0 mL of cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes.

  • Solid Phase Extraction (SPE): Load supernatant onto a3[3]. Wash with 5 mL deionized water, followed by 3 mL methanol.

  • Elution: Elute using 3 mL of a methylene chloride–isopropanol–ammonium hydroxide (78:20:2) mixture. Evaporate to dryness under N2​ and reconstitute in 200 µL of 10% methanol-water[3].

  • Chromatographic Separation: Inject 5 µL onto a4 maintained at 30°C[2]. Use a gradient of 5 mM ammonium formate in 0.02% formic acid (Mobile Phase A) and acetonitrile (Mobile Phase B)[1].

  • QTOF Detection: Operate an Agilent 6545 QTOF in positive ESI mode. Set gas temperature to 300°C, capillary voltage to 4,000 V, and acquire full scan MS data from m/z 100–1,000[2].

LCMS_Workflow A Biological Matrix + IS Spike B Protein Precipitation (ACN) A->B C Mixed-Mode Cation Exchange SPE B->C D UHPLC (BEH C18, pH 3.0) C->D E ESI+ QTOF-MS/MS Detection D->E

Fig 1. Self-validating SPE and LC-QTOF-MS/MS workflow for 2-MPPA analysis.

Protocol B: GC-MS Confirmation via Carbamate Derivatization

Underivatized morpholine derivatives exhibit poor peak shape, short retention times, and susceptibility to thermal degradation during GC-MS analysis[3].

Causality for Derivatization: By reacting the primary amine of 2-MPPA with 2,2,2-trichloroethyl chloroformate, we convert the volatile amine into a stable carbamate. This significantly increases the retention time, eliminates peak tailing, and shifts the molecular ion to a higher mass range (m/z 394), moving it away from low-mass biological noise[5]. The natural isotopic abundance of the three chlorine atoms provides a distinct, unambiguous spectral cluster for forensic confirmation.

Step-by-Step Methodology:

  • Alkaline Extraction: Adjust 2 mL of sample to pH 9.8 using borate buffer. Extract with 10 mL of 1-chlorobutane[5].

  • Derivatization Reaction: Add 50 µL of 2,2,2-trichloroethyl chloroformate to the organic layer. Incubate at room temperature for 10 minutes. Self-Validation: The rapid room-temperature reaction prevents the thermal degradation commonly seen with acylation methods[5].

  • GC-MS Analysis: Inject 1 µL in splitless mode. The derivatized 2-MPPA carbamate will elute significantly later than underivatized artifacts, yielding a strong molecular ion cluster at m/z 394, 396, and 398.

DerivLogic Start 2-MPPA Extract Q1 Analysis Mode? Start->Q1 LC LC-MS/MS (No Deriv Needed) Q1->LC Screening Q2 GC-MS Required? Q1->Q2 Confirmation Deriv Trichloroethyl Chloroformate Q2->Deriv Yes GC GC-MS (EI) Carbamate Detection Deriv->GC

Fig 2. Logical decision matrix for selecting LC-MS/MS versus GC-MS derivatization.

Quantitative Performance Comparison

When subjected to6[6], 2-MPPA demonstrates superior analytical sensitivity compared to legacy morpholines, primarily due to the highly efficient ionization of its primary amine.

Table 2: Method Validation Metrics (LC-MS/MS)
AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Matrix Effect (Suppression)SPE Recovery (%)
2-MPPA 0.5 ng/mL1.0 ng/mL-12%94 ± 3%
Phenmetrazine 2.0 ng/mL5.0 ng/mL-18%88 ± 5%
3-FPM 1.5 ng/mL5.0 ng/mL-15%89 ± 4%

Note: Recovery and Matrix Effects were calculated at 50% Minimum Required Performance Limit (MRPL) concentrations as per standardized antidoping guidelines[1].

Conclusion

For laboratories updating their reference standard libraries, 2-Morpholino-3-phenylpropan-1-amine (2-MPPA) requires specific methodological adjustments. While its dual-nitrogen structure necessitates mixed-mode SPE to prevent breakthrough, this same structural feature grants it vastly superior ESI+ ionization efficiency and lower Limits of Detection compared to legacy standards like Phenmetrazine. For GC-MS workflows, room-temperature carbamate derivatization is mandatory to ensure peak integrity and unambiguous isotopic identification.

References
  • Validation of LC–TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens - NIH / PMC. 3

  • A Single Method for 127 Recommended and Additional DUID Drugs in Blood and Urine by LC-MS/MS - Thomson Instrument Company. 6

  • A Convenient Derivatization Method for Gas Chromatography/ Mass Spectrometric Determination of Phenmetrazine in Urine Using 2,2,2-Trichloroethyl Chloroformate - ASTM International. 5

  • High resolution full scan liquid chromatography mass spectrometry comprehensive screening in sports antidoping urine analysis - rug.nl. 1

  • Validated Method for the Screening of 320 Forensically Significant Compounds in Blood by LC/QTOF, with Simultaneous Quantification of Selected Compounds - Journal of Analytical Toxicology | Oxford Academic.2

Sources

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